6-Fluoro-2,4'-bipyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

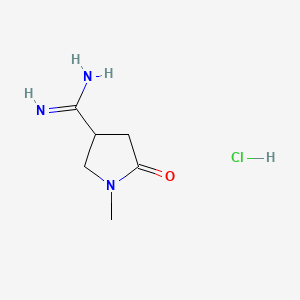

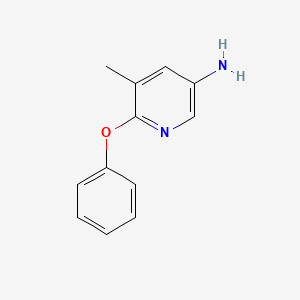

6-Fluoro-2,4’-bipyridine is a chemical compound with the molecular formula C10H7FN2. It has a molecular weight of 174.18 . It is a solid substance and is stored in dry conditions at 2-8°C .

Molecular Structure Analysis

The InChI code for 6-Fluoro-2,4’-bipyridine is 1S/C10H7FN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Bipyridine compounds, including 6-Fluoro-2,4’-bipyridine, have been used in the synthesis of three-dimensional covalent organic frameworks (COFs) for fluorescence sensing of cobalt (II) at the nanomole level .Physical And Chemical Properties Analysis

6-Fluoro-2,4’-bipyridine is a solid substance that is stored in dry conditions at 2-8°C . It has a molecular weight of 174.18 .Applications De Recherche Scientifique

Synthesis and Structure Studies : It is used in the synthesis and structure analysis of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines, contributing to the understanding of photophysical properties and redox behavior of these complexes (Neve et al., 1999).

Medical Imaging : Fluoro-2,4'-bipyridine derivatives, such as fluoropyridines, are increasingly applied in Positron Emission Tomography (PET) for medical imaging. They are particularly relevant for introducing fluorine-18 into the 3- or 5-position of pyridines (Carroll et al., 2007).

Photophysical Studies : Research has focused on synthesizing and studying the photophysical properties of fluoro-2,4'-bipyridine derivatives, examining their potential as fluorophores (Savchuk et al., 2021).

Material Science : Mono- and di-quaternized derivatives of 4,4'-bipyridine, a related compound, have been utilized in various applications, including the development of multifunctional chromic materials and compounds, highlighting its relevance in solvent-/medium- and environment-responsive applications (Papadakis, 2019).

Catalysis : Fluoro-ponytailed bipyridine ligands have been synthesized for use in Pd-catalyzed Heck reactions under fluorous biphasic catalysis conditions, demonstrating their utility in catalytic applications (Lu et al., 2007).

Chemosensor Development : A fluorophore based on ruthenium(II) tris(bipyridine) and a multi-substituted phenol unit has been developed as a fluorescent chemosensor for cobalt ions, showcasing its application in analytical chemistry (Li et al., 2006).

Solid Phase Time Resolved Fluoroimmunoassay : Derivatives of 2,2'-bipyridine, such as 4,4'-Dibromo-6,6'-bis(N,N-bis(ethoxycarbonylmethyl)amino methyl)-2,2'-bipyridine, have been synthesized for potential applications in solid phase time resolved fluoroimmunoassay (Li Yunhui et al., 2010).

Safety And Hazards

The safety information for 6-Fluoro-2,4’-bipyridine includes hazard statements H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Orientations Futures

Propriétés

IUPAC Name |

2-fluoro-6-pyridin-4-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJSMPHOONNXOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673530 |

Source

|

| Record name | 6-Fluoro-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2,4'-bipyridine | |

CAS RN |

1214360-31-2 |

Source

|

| Record name | 6-Fluoro-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B582498.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B582503.png)

![(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B582513.png)